(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide
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Overview
Description
(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide is an organic compound characterized by its complex structure, which includes a dimethylamino group, a hydroxyethyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with the preparation of 4-(dimethylamino)benzaldehyde and 2-hydroxyethylamine.
Formation of Intermediate: The aldehyde group of 4-(dimethylamino)benzaldehyde reacts with 2-hydroxyethylamine to form an imine intermediate.
Addition of Thiophene: The imine intermediate undergoes a reaction with thiophene-2-carboxylic acid to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes. Its ability to interact with specific biomolecules makes it valuable for investigating biochemical pathways and molecular interactions.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its structural features may enable it to act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to active sites or allosteric sites, altering the function of the target molecule. This interaction can modulate biochemical pathways, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)acrylamide: Lacks the thiophene ring, which may affect its reactivity and applications.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-phenylacrylamide: Contains a phenyl group instead of a thiophene ring, leading to different chemical properties.
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(furan-2-yl)acrylamide: Features a furan ring, which may influence its biological activity.
Uniqueness
(E)-N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can enhance its reactivity and specificity in various applications, making it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
(E)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-19(2)14-7-5-13(6-8-14)16(20)12-18-17(21)10-9-15-4-3-11-22-15/h3-11,16,20H,12H2,1-2H3,(H,18,21)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXRXLBVBBFARC-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)/C=C/C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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